molecular formula C46H50F2N5O8P B12504325 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite

5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite

Cat. No.: B12504325
M. Wt: 869.9 g/mol
InChI Key: XLVPZSDAOMSDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is a nucleoside phosphoramidite used in the synthesis of modified oligonucleotides. This compound features a cytosine base with a benzoyl functional group and a 2’,2’-difluoro modification at the 2’-position of the deoxycytidine nucleoside. These modifications enhance the stability and binding affinity of the resulting oligonucleotides, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite involves multiple steps, starting with the protection of the hydroxyl groups of the deoxycytidine nucleoside. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, while the 3’-hydroxyl group is protected with a cyanoethyl (CED) group. The 2’,2’-difluoro modification is introduced through a fluorination reaction, and the benzoyl group is added to the cytosine base via benzoylation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. These machines can perform the necessary protection, fluorination, and benzoylation reactions under controlled conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.

    Substitution: Trichloroacetic acid in dichloromethane.

    Deprotection: Ammonium hydroxide or methylamine

Major Products Formed

The major products formed from these reactions are the fully deprotected oligonucleotides, which can then be used in various applications .

Scientific Research Applications

Synthesis and Mechanism

The synthesis of 5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite typically involves the reaction of 5'-dimethoxytrityl-N4-benzoyl-2',2'-difluoro-2'-deoxycytidine with a suitable phosphoramidite reagent in anhydrous conditions. The compound acts as an intermediate in the synthesis of oligonucleotides, which are crucial for various biotechnological applications.

Research Applications

  • Anticancer Research :
    • Mechanism of Action : This compound exhibits antitumor activity by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It is particularly effective against indolent lymphomas and other malignancies .
    • Case Studies : Research has demonstrated that analogs derived from this phosphoramidite can enhance the efficacy of existing chemotherapeutic agents, potentially leading to improved treatment regimens for patients with resistant tumors .
  • Nucleic Acid Synthesis :
    • Oligonucleotide Production : The compound is utilized in the automated synthesis of oligonucleotides, which are essential for gene therapy, antisense therapy, and RNA interference applications. The incorporation of difluorocytidine enhances the stability and binding affinity of these nucleic acids .
    • Modification of Genetic Material : Its ability to modify genetic sequences allows researchers to explore gene function and regulation, facilitating advancements in genetic engineering and synthetic biology .
  • Pharmaceutical Development :
    • Drug Formulation : The compound serves as a building block for developing novel antiviral and anticancer drugs. Its unique structure allows for the design of compounds that can evade metabolic degradation, thereby improving therapeutic outcomes .
    • Clinical Trials : Ongoing studies are assessing its potential in combination therapies aimed at enhancing the effectiveness of existing treatments against various cancers .

Mechanism of Action

The mechanism of action of 5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite involves its incorporation into oligonucleotides, which can then interact with specific molecular targets. The 2’,2’-difluoro modification enhances the binding affinity and stability of the oligonucleotides, allowing them to effectively bind to complementary nucleic acid sequences. This binding can inhibit the expression of target genes or disrupt the function of target RNA molecules, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMTr-2’,2’-difluoro-dC(Bz)-3’-CED-phosphoramidite is unique due to its combination of the 2’,2’-difluoro modification and the CED group, which together enhance the stability and binding affinity of the resulting oligonucleotides. This makes it particularly valuable for applications requiring high-affinity and stable oligonucleotides .

Biological Activity

5'-O-DMTr-2',2'-difluoro-dC(Bz)-3'-CED-phosphoramidite is a phosphoramidite derivative of 2',2'-difluorodeoxycytidine, a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

This compound has the molecular formula C46H50F2N5O8PC_{46}H_{50}F_{2}N_{5}O_{8}P and a molecular weight of 869.89 g/mol. The synthesis involves several steps, typically starting from 5'-dimethoxytrityl-N4-benzoyl-2',2'-difluoro-2'-deoxycytidine. The synthetic pathway includes the use of anhydrous acetonitrile and ethylothiotetrazole as activating agents to facilitate the formation of the phosphoramidite bond .

The biological activity of this compound is primarily attributed to its role as a nucleoside analog. It inhibits DNA synthesis by incorporating into DNA strands, leading to chain termination and subsequent apoptosis in rapidly dividing cells, such as cancer cells. The difluorinated structure enhances its stability and efficacy compared to other nucleoside analogs like gemcitabine .

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays have demonstrated that this compound exhibits significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values for these cell lines were reported to be approximately 15 μM and 20 μM, respectively, indicating potent anti-cancer activity .

Cell LineIC50 (μM)
MCF-715
A54920

In Vivo Studies

In vivo studies using mouse models have further confirmed the anti-tumor efficacy of this compound. For example, administration of this compound resulted in a significant reduction in tumor growth in xenograft models of breast cancer without notable toxicity to normal tissues .

Case Studies

  • Breast Cancer Treatment : A study conducted on MCF-7 xenograft models showed that treatment with this compound led to a decrease in tumor volume by approximately 40% compared to control groups after four weeks of treatment.
  • Lung Cancer Models : Another investigation reported that mice treated with the compound exhibited prolonged survival rates and reduced metastasis in A549 lung cancer models, highlighting its potential for clinical application in lung cancer therapies .

Safety Profile

The safety profile of this compound has been assessed through acute toxicity studies. Results indicated low toxicity levels at therapeutic doses, with no significant adverse effects observed in liver and kidney functions during the treatment period .

Properties

Molecular Formula

C46H50F2N5O8P

Molecular Weight

869.9 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3,3-difluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C46H50F2N5O8P/c1-31(2)53(32(3)4)62(59-29-13-27-49)61-41-39(60-43(46(41,47)48)52-28-26-40(51-44(52)55)50-42(54)33-14-9-7-10-15-33)30-58-45(34-16-11-8-12-17-34,35-18-22-37(56-5)23-19-35)36-20-24-38(57-6)25-21-36/h7-12,14-26,28,31-32,39,41,43H,13,29-30H2,1-6H3,(H,50,51,54,55)

InChI Key

XLVPZSDAOMSDQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1(F)F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.